Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Thiazole Ring Formation: The oxadiazole intermediate is then reacted with a thioamide to form the thiazole ring.
Introduction of the Carbamate Group: Finally, the thiazole derivative is treated with methyl chloroformate to introduce the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors to modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally related.
Uniqueness
Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl N-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S2/c1-18-12(17)15-11-13-7(6-21-11)5-9-14-10(16-19-9)8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISOACNLMMJSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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